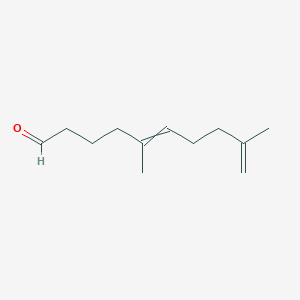
5,9-Dimethyldeca-5,9-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a multi-constituent substance that belongs to the class of aldehydes. This compound is known for its distinct chemical structure, which includes two double bonds and two methyl groups positioned at the 5th and 9th carbon atoms of the deca-dienal chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dimethyldeca-5,9-dienal can be achieved through various synthetic routes. One common method involves the use of acetonitrile (MeCN), water, and phosphoric acid as the mobile phase in a reverse phase (RP) HPLC method . For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid . This method is scalable and can be used for the isolation of impurities in preparative separation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of advanced chromatographic techniques ensures the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5,9-Dimethyldeca-5,9-dienal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aldehyde functional group and the double bonds in its structure .
Common Reagents and Conditions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Halogenated compounds
Wissenschaftliche Forschungsanwendungen
5,9-Dimethyldeca-5,9-dienal has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5,9-Dimethyldeca-5,9-dienal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity . Additionally, the double bonds in its structure can undergo reactions with reactive oxygen species (ROS), contributing to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,9-Dimethyl-4,8-decadienal: A closely related compound with similar chemical properties.
4,8-Decadienal, 5,9-dimethyl-: Another isomer with slight variations in the position of double bonds.
Uniqueness
5,9-Dimethyldeca-5,9-dienal is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
61195-31-1 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
5,9-dimethyldeca-5,9-dienal |
InChI |
InChI=1S/C12H20O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h9-10H,1,4-8H2,2-3H3 |
InChI-Schlüssel |
WJIAPVTVTUWBOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCC=C(C)CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


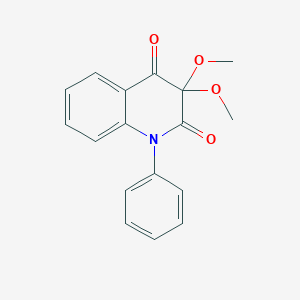
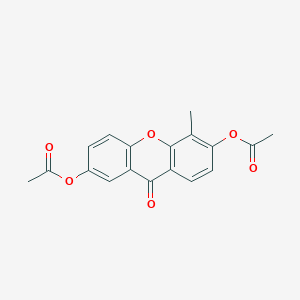
![[(Cyanocarbonyl)(phenyl)amino]benzene](/img/structure/B14584399.png)

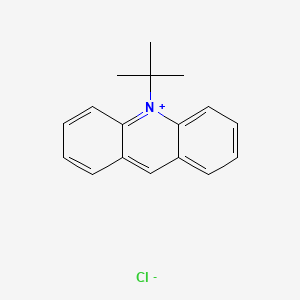
![{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane](/img/structure/B14584420.png)
![3-(2-Methylphenyl)-2-[(propylamino)methyl]quinazolin-4(3H)-one](/img/structure/B14584426.png)

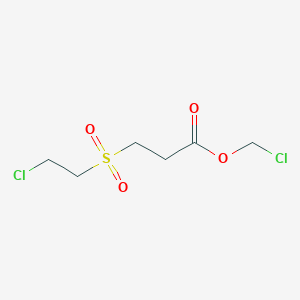
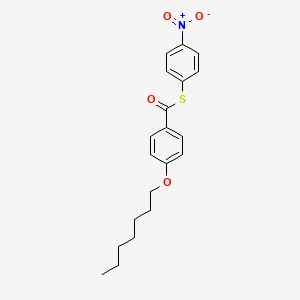
![2-[(E)-(3-Oxo-1-phenylbutylidene)amino]benzene-1-sulfonic acid](/img/structure/B14584435.png)
![N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide](/img/structure/B14584438.png)
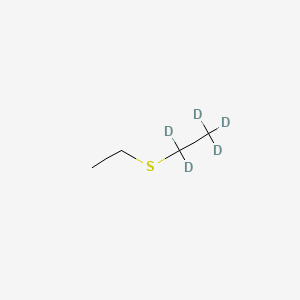
![2-Methyl-2-(2-methylpropyl)-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14584457.png)
